3-Hydroxypiperazine-2,5-dione
Overview
Description
3-Hydroxypiperazine-2,5-dione is a cyclic amino acid derivative that has been of great interest to researchers due to its unique chemical structure and potential applications in various fields . It is one of the diketopiperazines (DKP) isolated from the water extract of Arum palaestinum .
Synthesis Analysis
A facile and efficient route to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates was developed via a post-Ugi cascade reaction . The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials .Molecular Structure Analysis
The molecular formula of 3-Hydroxypiperazine-2,5-dione is C4H6N2O3 and its molecular weight is 130.10204 .Chemical Reactions Analysis
The synthesis of 3-Hydroxypiperazine-2,5-dione involves a post-Ugi transformation process. This process provides an efficient access to biologically active piperazine-2,5-dione derivatives in high yield . The framework of piperazine-2,5-dione derivatives has been constructed by a tandem-decarboxylation of α-keto carboxylic acids promoted by a green catalyst trimethylsilyl trifluoromethane sulfonate (TMSOTf) .Scientific Research Applications
Synthesis and Spectroscopic Properties
3-Hydroxypiperazine-2,5-dione derivatives are synthesized from Boc-L-amino acids and N-benzyloxyglycine methyl ester, exhibiting properties similar to corresponding piperazinediones. Their spectral data, including c.d., 1H n.m.r., i.r., and u.v., have been studied extensively (Akiyama, Katoh, & Tsuchiya, 1989).
Versatility as Organic Substrates
3-Hydroxypiperazine-2,5-dione and its derivatives are valuable as organic substrates, useful in synthesis due to their reactivity and stereoselectivity. They serve as precursors for natural products, α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Precursors for Functionalization
Alkoxycarbonylpiperazine-2,5-diones, related to 3-Hydroxypiperazine-2,5-dione, act as precursors for α-functionalization, enabling the extension of the carbon framework and facilitating diverse chemical transformations (Chai, Elix, & Huleatt, 2005).
Natural Product Derivation
Diketopiperazine derivatives, including 3-Hydroxypiperazine-2,5-dione variants, have been isolated from natural sources like marine-derived actinomycete Streptomyces sp. These compounds demonstrate potential biological activities, such as antiviral effects (Wang et al., 2013).
Epoxidation and Bromoalkoxylation
3-Hydroxypiperazine-2,5-dione derivatives are used in stereoselective epoxidation and bromoalkoxylation reactions, showcasing their utility in creating optically active compounds (Bartels, Jones, & Liebscher, 2003).
Inhibitors of Metalloproteinases
Novel compounds containing 1-hydroxypiperazine-2,6-dione, a close analog of 3-Hydroxypiperazine-2,5-dione, have shown promise as inhibitors of matrix metalloproteinases (MMPs), revealing potential in drug discovery (Marques et al., 2011).
Condensation Reactions
3-Hydroxypiperazine-2,5-dione is involved in condensation reactions with aldehydes, useful for synthesizing diverse compounds including natural product analogs (Gallina & Liberatori, 1974).
Mechanism of Action
properties
IUPAC Name |
3-hydroxypiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-2-1-5-3(8)4(9)6-2/h4,9H,1H2,(H,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLJSUNZNVMOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypiperazine-2,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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